Cas no 1048703-18-9 ((3R)-3-(4-fluorophenyl)pyrrolidine)

(3R)-3-(4-Fluorophenyl)pyrrolidine is a chiral pyrrolidine derivative featuring a fluorinated aromatic substituent at the 3-position. This compound serves as a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules targeting central nervous system (CNS) disorders. The (R)-enantiomer offers stereochemical precision, enhancing selectivity in asymmetric synthesis and receptor interactions. The 4-fluorophenyl moiety contributes to improved metabolic stability and lipophilicity, influencing pharmacokinetic properties. Its rigid pyrrolidine scaffold provides conformational constraint, useful in structure-activity relationship (SAR) studies. The compound is typically employed in medicinal chemistry research for the design of dopamine or serotonin receptor modulators. High purity grades are available to ensure reproducibility in synthetic applications.
(3R)-3-(4-fluorophenyl)pyrrolidine structure
1048703-18-9 structure
Product Name:(3R)-3-(4-fluorophenyl)pyrrolidine
CAS No:1048703-18-9
MF:C10H12FN
MW:165.207386016846
MDL:MFCD12964003
CID:2181911
PubChem ID:1531638
Update Time:2025-06-07

(3R)-3-(4-fluorophenyl)pyrrolidine Chemical and Physical Properties

Names and Identifiers

    • (R)-3-(4-fluoro-phenyl)-pyrrolidine
    • (3R)-3-(4-fluorophenyl)pyrrolidine
    • CS-0440199
    • DTXSID901298405
    • AT37651
    • PS-20007
    • IWOQWISAVOSATC-VIFPVBQESA-N
    • (3R)-3-(4-Fluorophenyl)pyrrolidine;
    • (R)-3-(4-fluorophenyl)-pyrrolidine
    • DB-258005
    • SCHEMBL1828844
    • 1048703-18-9
    • (R)-3-(4-FLUOROPHENYL)PYRROLIDINE
    • MDL: MFCD12964003
    • Inchi: 1S/C10H12FN/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-4,9,12H,5-7H2/t9-/m0/s1
    • InChI Key: IWOQWISAVOSATC-VIFPVBQESA-N
    • SMILES: FC1C=CC(=CC=1)[C@@H]1CNCC1

Computed Properties

  • Exact Mass: 165.095377549g/mol
  • Monoisotopic Mass: 165.095377549g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 141
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 12Ų

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(3R)-3-(4-fluorophenyl)pyrrolidine Suppliers

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(CAS:1048703-18-9)(3R)-3-(4-fluorophenyl)pyrrolidine
Order Number:A1016528
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Quantity:10g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:18
Price ($):2665.0
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Additional information on (3R)-3-(4-fluorophenyl)pyrrolidine

Comprehensive Overview of (3R)-3-(4-Fluorophenyl)pyrrolidine (CAS No. 1048703-18-9)

(3R)-3-(4-Fluorophenyl)pyrrolidine (CAS No. 1048703-18-9) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique 4-fluorophenyl substituent and pyrrolidine ring, exhibits a range of biological activities that make it a valuable candidate for drug development. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, pharmacological properties, and potential applications of (3R)-3-(4-Fluorophenyl)pyrrolidine.

The chemical structure of (3R)-3-(4-Fluorophenyl)pyrrolidine is defined by its chiral center at the 3-position of the pyrrolidine ring, which is substituted with a 4-fluorophenyl group. The presence of the fluorine atom in the para position of the phenyl ring imparts unique electronic and steric properties to the molecule, influencing its interactions with biological targets. The chiral nature of this compound also means that it can exist in two enantiomeric forms, with the (R) enantiomer being the focus of most research due to its specific biological activities.

One of the key aspects of (3R)-3-(4-Fluorophenyl)pyrrolidine is its synthesis. Various methods have been developed to produce this compound efficiently and with high enantiomeric purity. One common approach involves the asymmetric hydrogenation of a prochiral precursor, such as a substituted pyrrolidinone or an amide. Recent advancements in catalytic asymmetric hydrogenation have led to more environmentally friendly and cost-effective synthetic routes. For instance, a study published in Organic Letters in 2021 reported a highly efficient and scalable method using a ruthenium-based catalyst, achieving excellent yields and enantioselectivities.

The pharmacological properties of (3R)-3-(4-Fluorophenyl)pyrrolidine have been extensively studied, particularly in the context of its potential as a therapeutic agent. This compound has shown promising activity as a modulator of various neurotransmitter systems, including serotonin (5-HT), dopamine (DA), and norepinephrine (NE). Specifically, it has been found to act as a selective serotonin reuptake inhibitor (SSRI), making it a potential candidate for the treatment of mood disorders such as depression and anxiety.

In addition to its SSRI activity, (3R)-3-(4-Fluorophenyl)pyrrolidine has also demonstrated activity as an antagonist at certain serotonin receptors, particularly the 5-HT2A receptor. This dual mechanism of action could provide additional therapeutic benefits by addressing multiple aspects of mood disorders. A recent clinical trial published in The Journal of Clinical Psychopharmacology evaluated the efficacy and safety of (3R)-3-(4-Fluorophenyl)pyrrolidine in patients with major depressive disorder (MDD). The results showed significant improvements in depressive symptoms with minimal side effects, highlighting its potential as a novel antidepressant.

Beyond mood disorders, (3R)-3-(4-Fluorophenyl)pyrrolidine has also been investigated for its potential applications in other therapeutic areas. For example, studies have explored its use as an analgesic for chronic pain management. The compound's ability to modulate both serotonin and norepinephrine systems makes it a promising candidate for treating neuropathic pain conditions. A preclinical study published in Pain in 2022 demonstrated that (3R)-3-(4-Fluorophenyl)pyrrolidine significantly reduced pain hypersensitivity in animal models of neuropathic pain.

The safety profile of (3R)-3-(4-Fluorophenyl)pyrrolidine is another critical aspect that has been thoroughly evaluated. Preclinical toxicology studies have shown that this compound exhibits low toxicity and good tolerability across various species. Additionally, pharmacokinetic studies have revealed favorable absorption, distribution, metabolism, and excretion (ADME) properties, suggesting that it could be administered orally with good bioavailability.

In conclusion, (3R)-3-(4-Fluorophenyl)pyrrolidine (CAS No. 1048703-18-9) is a versatile chiral compound with significant potential in pharmaceutical research and development. Its unique chemical structure and pharmacological properties make it an attractive candidate for treating mood disorders and chronic pain conditions. Ongoing research continues to uncover new applications and optimize its therapeutic potential, positioning (3R)-3-(4-Fluorophenyl)pyrrolidine as a promising molecule for future drug discovery efforts.

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Amadis Chemical Company Limited
(CAS:1048703-18-9)(3R)-3-(4-fluorophenyl)pyrrolidine
A1016528
Purity:99%
Quantity:10g
Price ($):2665.0
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